mechanism of action of 4-[(chloroacetyl)amino]-N-methylbenzamide
mechanism of action of 4-[(chloroacetyl)amino]-N-methylbenzamide
An In-Depth Technical Guide to the Mechanism of Action of 4-[(chloroacetyl)amino]-N-methylbenzamide
Authored by a Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the , a compound belonging to the chloroacetamide class of molecules. Drawing upon established principles of medicinal chemistry and covalent inhibitor design, this document elucidates the compound's mode of action as a targeted covalent inhibitor. We will explore the distinct roles of its benzamide scaffold and chloroacetyl "warhead," propose potential biological targets, and provide detailed experimental protocols for researchers to investigate and validate its activity. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this and related covalent modifiers.
Introduction to 4-[(chloroacetyl)amino]-N-methylbenzamide: A Covalent Inhibitor by Design
4-[(chloroacetyl)amino]-N-methylbenzamide is an organic compound featuring a benzamide core structure with a reactive chloroacetyl group.[1] The benzamide scaffold is a common motif in medicinal chemistry, known for its ability to engage in non-covalent interactions with protein targets, such as hydrogen bonding and hydrophobic interactions.[2] The defining feature of this molecule, however, is the electrophilic chloroacetyl moiety. This group acts as a "warhead," designed to form a stable, covalent bond with a nucleophilic amino acid residue within the binding site of a target protein.[3]
The primary mechanism of action for compounds of this class is targeted covalent inhibition . This process involves a two-step engagement with the target protein:
-
Reversible Binding: The inhibitor first binds non-covalently to the protein's active or an allosteric site. The affinity and selectivity of this initial binding are primarily determined by the benzamide scaffold.[3]
-
Irreversible Covalent Bonding: Following initial binding, the electrophilic chloroacetyl group is positioned in close proximity to a nucleophilic amino acid residue, most commonly a cysteine. A nucleophilic substitution reaction then occurs, leading to the formation of a permanent, covalent bond.[3][4]
This covalent modification results in irreversible inhibition of the protein's function, which can offer several therapeutic advantages, including prolonged duration of action, increased potency, and the ability to overcome certain forms of drug resistance.[3]
The Dual-Functionality of the Molecular Architecture
The efficacy of 4-[(chloroacetyl)amino]-N-methylbenzamide as a targeted covalent inhibitor is a direct result of its bifunctional structure.
The Benzamide Scaffold: The "Guidance System"
The substituted benzamide portion of the molecule is responsible for the initial, non-covalent recognition and binding to the target protein. The specific arrangement of the N-methylbenzamide and the amino linker influences the molecule's three-dimensional conformation and its ability to fit into a specific protein binding pocket. This non-covalent interaction is crucial for selectivity; the inhibitor will only form a covalent bond with a protein for which it has a sufficient initial binding affinity.
The Chloroacetyl Group: The "Warhead"
The chloroacetyl group is a moderately reactive electrophile. Its reactivity is tuned to be stable enough to avoid widespread, non-specific reactions with off-target proteins, yet sufficiently reactive to form a covalent bond with the intended target upon binding.[3] The most common nucleophilic target for chloroacetamides is the thiol group of a cysteine residue due to its high nucleophilicity at physiological pH.
Proposed Mechanism of Covalent Inhibition
Caption: Workflow for confirming covalent modification of a purified protein.
Protocol 2: Cellular Target Engagement Assay
Objective: To confirm that 4-[(chloroacetyl)amino]-N-methylbenzamide engages its target in a cellular context.
Principle: This assay utilizes a competitive profiling approach with a broad-spectrum, cysteine-reactive probe.
Methodology:
-
Cell Treatment:
-
Treat cultured cells with varying concentrations of 4-[(chloroacetyl)amino]-N-methylbenzamide for a defined period (e.g., 1-4 hours).
-
Include a vehicle control (DMSO).
-
-
Cell Lysis:
-
Lyse the cells in a suitable buffer to prepare a proteome lysate.
-
-
Probe Labeling:
-
Treat the lysate with a cysteine-reactive probe (e.g., iodoacetamide-alkyne). This probe will label all accessible cysteine residues that have not been modified by the inhibitor.
-
-
Click Chemistry:
-
Perform a click reaction to attach a reporter tag (e.g., biotin-azide) to the alkyne-modified probe.
-
-
Enrichment and Analysis:
-
Enrich the biotin-tagged proteins using streptavidin beads.
-
Digest the enriched proteins and analyze by quantitative mass spectrometry (e.g., LC-MS/MS).
-
Proteins that show a dose-dependent decrease in probe labeling in the inhibitor-treated samples are potential targets of 4-[(chloroacetyl)amino]-N-methylbenzamide.
-
Protocol 3: Downstream Signaling Pathway Analysis
Objective: To assess the functional consequences of target inhibition in cells.
Principle: This assay measures changes in the phosphorylation status or expression levels of proteins in a signaling pathway downstream of the putative target.
Methodology:
-
Cell Treatment:
-
Treat cells with 4-[(chloroacetyl)amino]-N-methylbenzamide at various concentrations and time points.
-
-
Protein Extraction:
-
Prepare whole-cell lysates.
-
-
Western Blot Analysis:
-
Perform western blotting using antibodies specific for the phosphorylated and total forms of downstream signaling proteins (e.g., p-ERK, total ERK if a kinase in the MAPK pathway is targeted).
-
A decrease in the phosphorylation of a downstream effector upon treatment with the inhibitor provides functional evidence of target engagement and inhibition.
-
Summary of Physicochemical and Biological Properties
| Property | Value/Description | Reference |
| Molecular Formula | C₁₀H₁₁ClN₂O₂ | [5] |
| Mechanism of Action | Targeted Covalent Inhibition | [3] |
| Reactive Group | Chloroacetyl | [3] |
| Typical Nucleophilic Target | Cysteine | [3] |
| Potential Target Classes | Protein Kinases, HDACs, MAO-B | [4][6][7] |
| Potential Applications | Oncology, Neurodegenerative Diseases, Antimicrobial, Antioxidant | [1][4][6][7] |
Conclusion
4-[(chloroacetyl)amino]-N-methylbenzamide is a molecule designed for targeted covalent inhibition. Its mechanism of action is predicated on the initial non-covalent binding mediated by its benzamide scaffold, followed by the irreversible covalent modification of a nucleophilic amino acid residue by its chloroacetyl "warhead." While its specific biological target requires experimental validation, its structural similarity to known covalent inhibitors suggests potential activity against protein kinases, HDACs, or other enzyme families. The experimental protocols outlined in this guide provide a robust framework for researchers to thoroughly investigate the mechanism of action of this compound and unlock its potential therapeutic value.
References
-
Taverna, P., et al. Expanding the Arsenal of FGFR Inhibitors: A Novel Chloroacetamide Derivative as a New Irreversible Agent With Anti-proliferative Activity Against FGFR1-Amplified Lung Cancer Cell Lines. Frontiers in Oncology. (2019). Available from: [Link]
-
Wang, Y., et al. Discovery of N-(2-Aminophenyl)-4-(bis(2-chloroethyl)amino)Benzamide as a Potent Histone Deacetylase Inhibitor. Frontiers in Pharmacology. (2019). Available from: [Link]
-
PubChem. CID 139083282 | C16H16Cl2N2O2. Available from: [Link]
-
Chen, Y., et al. Discovery of N-(2-Aminophenyl)-4-(bis(2-chloroethyl)amino)Benzamide as a Potent Histone Deacetylase Inhibitor. Frontiers in Pharmacology. (2019). Available from: [Link]
-
Al-Hiari, Y. M., et al. New analogues of N-(2-aminoethyl)-4-chlorobenzamide (Ro 16-6491). Some of the most potent monoamine oxidase-B inactivators. Journal of Medicinal Chemistry. (1993). Available from: [Link]
-
Joo, S. H., et al. Synthesis of a Large Library of Macrocyclic Peptides Containing Multiple and Diverse N-alkylated Residues. ACS Combinatorial Science. (2017). Available from: [Link]
-
Chen, Y., et al. 4-[ bis-(2-Chloroethyl)-Amino]-Benzamide as a Potent HDAC3 Inhibitor. Frontiers in Oncology. (2020). Available from: [Link]
-
Molbase. Synthesis of 4-Chloro-N-[2-[(2-hydroxy-2-phenylethyl)amino]-3-pyridinyl]benzamide. Available from: [Link]
-
PubChemLite. Benzamide, 4-((chloroacetyl)amino)-n-(1-(phenylmethyl)-4-piperidinyl)-, monohydrochloride. Available from: [Link]
- Google Patents. CN103304439A - Preparation method of 4-amino-2-fluoro-methyl benzamide.
-
van de Straat, R., et al. The formation and metabolism of N-hydroxymethyl compounds--IX. N-(acetoxymethyl)-4-chlorobenzamide: an electrophile but not a mutagen in Salmonella typhimurium. Toxicology and Applied Pharmacology. (1987). Available from: [Link]
-
Yuan, J., & Liu, Y. J. 4-Chloro-N-methylbenzamide. Acta Crystallographica Section E: Structure Reports Online. (2012). Available from: [Link]
- Google Patents. CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide.
-
MDPI. N-(3-chlorophenethyl)-4-nitrobenzamide. (2024). Available from: [Link]
-
Nomura Research Group. Target Identification of Bioactive Covalently Acting Natural Products. Available from: [Link]
-
MDPI. Reaction of Chloroacetyl-Modified Peptides with Mercaptoundecahydrododecaborate (BSH) Is Accelerated by Basic Amino Acid Residues in the Peptide. (2022). Available from: [Link]
Sources
- 1. Buy 4-[(Chloroacetyl)amino]benzamide | 85126-67-6 [smolecule.com]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Expanding the Arsenal of FGFR Inhibitors: A Novel Chloroacetamide Derivative as a New Irreversible Agent With Anti-proliferative Activity Against FGFR1-Amplified Lung Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Page loading... [wap.guidechem.com]
- 6. Discovery of N-(2-Aminophenyl)-4-(bis(2-chloroethyl)amino)Benzamide as a Potent Histone Deacetylase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New analogues of N-(2-aminoethyl)-4-chlorobenzamide (Ro 16-6491). Some of the most potent monoamine oxidase-B inactivators - PubMed [pubmed.ncbi.nlm.nih.gov]
